molecular formula C17H21N7OS B10983902 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B10983902
M. Wt: 371.5 g/mol
InChI Key: BSGBTYKMPLSTGK-UHFFFAOYSA-N
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Description

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolo-pyridazine core with a thiazole and piperidine moiety, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon synthetic routes involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting the replication and transcription processes. It also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide stands out due to its unique combination of structural features, which confer distinct pharmacological properties and synthetic versatility. Its ability to interact with multiple molecular targets makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C17H21N7OS

Molecular Weight

371.5 g/mol

IUPAC Name

1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H21N7OS/c1-11(2)15-21-20-13-5-6-14(22-24(13)15)23-8-3-4-12(10-23)16(25)19-17-18-7-9-26-17/h5-7,9,11-12H,3-4,8,10H2,1-2H3,(H,18,19,25)

InChI Key

BSGBTYKMPLSTGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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